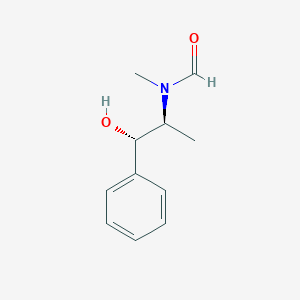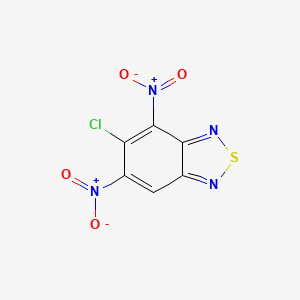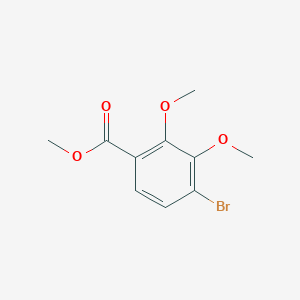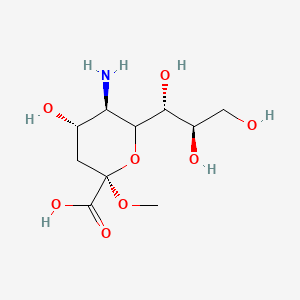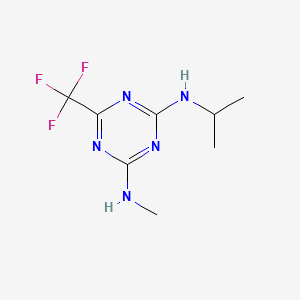
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is a compound belonging to the s-triazine family, which is characterized by a 1,3,5-triazine ring structure. This compound is notable for its applications in various fields, including agriculture, where it is used as a herbicide. The presence of isopropylamino, methylamino, and trifluoromethyl groups in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetone or ethanol and may require the presence of a base to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with isopropylamine to form 2-isopropylamino-4,6-dichloro-s-triazine.
Step 2: The intermediate product is then reacted with methylamine to replace one of the chlorine atoms, resulting in 2-isopropylamino-4-methylamino-6-chloro-s-triazine.
Step 3: Finally, the remaining chlorine atom is substituted with a trifluoromethyl group using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkylamines and arylamines are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted s-triazines.
Applications De Recherche Scientifique
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s herbicidal properties make it valuable in studying plant physiology and weed control mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antitumor agent.
Industry: It is employed in the production of herbicides and other agrochemicals, contributing to agricultural productivity.
Mécanisme D'action
The mechanism of action of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting electron transport and leading to the death of the plant. This mode of action is similar to other s-triazine herbicides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-s-triazine
Simazine: 2-chloro-4,6-bis(ethylamino)-s-triazine
Propazine: 2-chloro-4,6-bis(isopropylamino)-s-triazine
Uniqueness
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective as a herbicide compared to its analogs.
Propriétés
Numéro CAS |
58892-51-6 |
|---|---|
Formule moléculaire |
C8H12F3N5 |
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
4-N-methyl-2-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-4(2)13-7-15-5(8(9,10)11)14-6(12-3)16-7/h4H,1-3H3,(H2,12,13,14,15,16) |
Clé InChI |
JXBSZQKDISDBMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)NC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
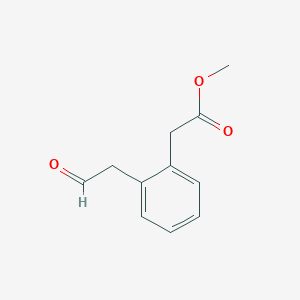
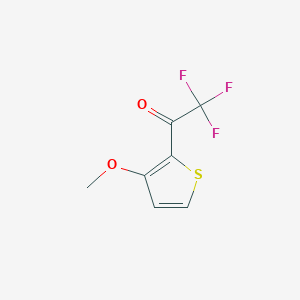

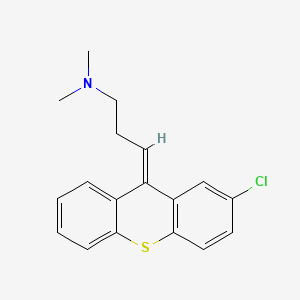
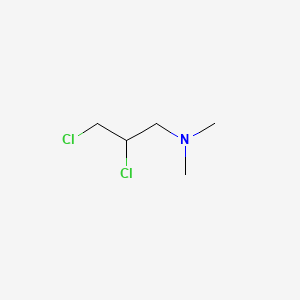
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
